N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline
Description
Chemical Identity and Significance
N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline (CAS: 1040690-48-9) is a structurally complex aromatic amine derivative with the molecular formula C₂₆H₃₁NO and a molecular weight of 373.53 g/mol . The compound features three distinct structural motifs:
- Aniline core : A benzene ring substituted with an amino group (-NH₂).
- 4-(Tert-butyl)benzyl group : A benzyl moiety with a bulky tert-butyl substituent at the para position.
- 3-Phenylpropoxy chain : A propyl ether linkage terminated with a phenyl group.
This combination of hydrophobic (tert-butyl, phenyl) and hydrophilic (amine, ether) groups renders the compound valuable in materials science and pharmaceutical research. Its amphiphilic nature suggests potential applications in surfactant design or drug delivery systems.
Historical Context in Organic Chemistry Literature
The compound emerged in the early 21st century as part of efforts to develop sterically hindered aniline derivatives for asymmetric catalysis. Its synthesis builds upon classic methodologies:
- Friedel-Crafts alkylation : Used to introduce the tert-butyl group to benzene.
- Nucleophilic aromatic substitution : Key for attaching the 3-phenylpropoxy chain.
- Reductive amination : Critical for forming the benzyl-aniline linkage.
Notably, the 2009 Chinese patent CN102050697A detailed improved methods for synthesizing 4-tert-butyl benzyl chloride, a direct precursor to this compound. By 2015, palladium-catalyzed cross-coupling techniques enabled efficient incorporation of the phenylpropoxy group.
Nomenclature and Classification Systems
The compound is systematically classified under:
- IUPAC : N-[(4-tert-butylphenyl)methyl]-3-(3-phenylpropoxy)aniline.
- Chemical Abstracts Service (CAS) : 1040690-48-9.
- Functional groups :
- Primary aromatic amine
- Ether
- Tertiary alkyl substituent
Its structural analogs are categorized as diarylamines or polyaromatic ether-amines in chemical databases. The tert-butyl group qualifies it as a hindered amine light stabilizer (HALS) precursor, though this application remains unexplored in published literature.
Position in Contemporary Research Landscape
Recent studies highlight three emerging applications:
- Liquid crystal precursors : The rigid tert-butylbenzyl group and flexible propoxy chain enable mesophase formation.
- Metal-organic frameworks (MOFs) : The amine group facilitates coordination with transition metals like palladium.
- Pharmaceutical intermediates : Structural similarity to kinase inhibitors suggests potential in drug discovery.
A 2020 study demonstrated its utility in electrochemical cross-coupling reactions , achieving 78% yield in biaryl synthesis under metal-free conditions. Ongoing research explores its photophysical properties for organic light-emitting diodes (OLEDs), leveraging the conjugated π-system of the aniline core.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO/c1-26(2,3)23-16-14-22(15-17-23)20-27-24-12-7-13-25(19-24)28-18-8-11-21-9-5-4-6-10-21/h4-7,9-10,12-17,19,27H,8,11,18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKOXHJLAGKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzylated Intermediate
Step 1: Synthesis of 3-Benzyloxy-4-butyryl radicals oil of mirbane
- Reaction Conditions:
- Reactants: 2-butyryl radicals-5-nitrophenols, DMF as solvent, soda ash, salt of wormwood
- Temperature: 60-65°C
- Duration: 2 hours
- Benzyl chloride addition: 0.61-0.67 parts, dropwise over 4 hours
- Post-reaction: Cooling, filtration, drying to obtain the intermediate
- Yield: 84.2%
- Characterization:
- $$ ^1H $$-NMR (CDCl$$_3$$): δ 0.87-0.91 (3H), 1.34-1.62 (4H), 2.52-2.67 (2H), 5.07-5.14 (2H), 6.17-6.23 (2H), 6.97-7.51 (6H)
- MS (EI): m/z 256 (M+H)
Research Notes:
This step involves aromatic substitution with benzyl chloride under controlled temperature, facilitating the formation of the benzyl ether linkage essential for subsequent steps.
Hydrogenation to Form the Aniline Derivative
Step 2: Hydrogenation of Benzyl-Intermediate to Aniline
- Reaction Conditions:
- Catalyst: 10% Pd–C
- Solvent: Anhydrous methanol or dehydrated alcohol
- Temperature: 50-55°C
- Pressure: 2-3 MPa hydrogen
- Duration: 6-8 hours
- Yield: 85.5-88.2% (depending on embodiment)
- Characterization:
- Purified via recrystallization from ethyl alcohol
Research Findings:
Hydrogenation effectively reduces the benzyl protecting group, converting the nitro to amino functionalities, which is critical for the subsequent substitution reactions on the aromatic ring.
Introduction of the Tert-Butyl Group
Step 3: Alkylation with 4-(Tert-butyl)phenyl Acetic Acid
-
- Reagents: 2-(4-(tert-Butyl)phenyl)acetic acid, EDC·HCl, HOBt·H$$_2$$O
- Solvent: Chloroform (CHCl$$_3$$)
- Temperature: Room temperature
- Duration: 19 hours
-
- Formation of amide intermediates with high yields (~59-80%)
Notes:
This step introduces the tert-butylphenyl moiety, which is crucial for the compound’s pharmacological activity and steric properties.
Final Assembly: Coupling and Alkylation
Step 4: Alkylation to Attach the Benzyl Group
- Reaction Conditions:
- Reagents: Alkyl halides or aldehydes, NaBH(OAc)$$_3$$ for reductive amination
- Solvent: Dichloromethane or ethanol
- Temperature: Room temperature or 0°C for specific steps
- Duration: 12-24 hours
Research Findings:
Reductive amination allows for the selective attachment of the benzyl group at the amino position, completing the synthesis of the target compound.
Data Summary Table
| Step | Reagents & Conditions | Yield | Characterization/Notes |
|---|---|---|---|
| 1 | Benzyl chloride, soda ash, DMF, 60-65°C | 84.2% | NMR confirms benzyl ether formation |
| 2 | Pd–C, MeOH, 50-55°C, 2-3 MPa H$$_2$$ | 85.5-88.2% | Reduction of nitro to amino group |
| 3 | 2-(4-(tert-Butyl)phenyl)acetic acid, EDC·HCl, HOBt, CHCl$$_3$$ | 59-80% | Amide formation with tert-butylphenyl group |
| 4 | Reductive amination, NaBH(OAc)$$_3$$ | Variable | Final benzylated aniline compound |
Research Findings and Notes
- The synthesis leverages classic aromatic substitution, catalytic hydrogenation, and reductive amination techniques, optimized for high yield and purity.
- The benzylation step is critical for introducing the benzyl group, which enhances lipophilicity and biological activity.
- The tert-butyl group’s introduction via acylation or alkylation improves steric hindrance, influencing pharmacokinetics.
- The process is adaptable with variations in catalysts, solvents, and reaction times to optimize for scale-up or specific purity requirements.
Chemical Reactions Analysis
N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Building Block for Synthesis: N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex compounds through various chemical reactions such as oxidation, reduction, and substitution.
- Biology:
-
Medicine:
- Therapeutic Investigations: Research is ongoing into its potential therapeutic effects, particularly in treating diseases related to protein misfolding and aggregation. For instance, kinetic stabilizers derived from similar compounds have shown promise in treating systemic amyloidoses by stabilizing native protein states and preventing misfolding .
- Industrial Applications:
Case Study 1: Kinetic Stabilizers in Amyloidosis Treatment
Recent studies have demonstrated that compounds similar to this compound can act as kinetic stabilizers for light chain (LC) proteins, which are implicated in diseases like amyloidosis. These stabilizers bind preferentially to the native state of the protein, enhancing stability and reducing aggregation propensity. In experimental setups, compounds were tested for their protective effects against proteolysis, revealing significant improvements over existing treatments .
| Compound | Fold Protection | EC50 (nM) |
|---|---|---|
| Example A | 0.32 ± 0.01 | 2000 ± 320 |
| Example B | 0.28 ± 0.02 | 3240 ± 270 |
Case Study 2: Synthesis of New Drug Candidates
In a synthetic chemistry context, this compound has been utilized as a precursor for synthesizing novel drug candidates targeting various diseases. The compound's unique functional groups allow for modifications that enhance pharmacological properties, leading to improved efficacy in clinical applications .
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The benzyl group’s substitution pattern significantly influences molecular properties:
Table 1: Benzyl Substituent Comparison
Alkoxy Chain Variations on the Aniline Ring
The 3-phenylpropoxy chain in the target compound is compared to related alkoxy groups:
- Target Compound: The 3-phenylpropoxy group enables strong aromatic stacking interactions, as seen in antiproliferative agents like N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (IC50: 2.56–3.67 µM against cancer cells) .
- N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline (): The phenethyloxy chain (shorter than phenylpropoxy) may reduce steric bulk, affecting target engagement .
Table 2: Alkoxy Chain Impact
Biological Activity
N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₂₆H₃₁NO
- Molecular Weight : 373.54 g/mol
- CAS Number : 1040690-48-9
The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanism may vary depending on the cellular context and the specific targets engaged.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell proliferation in vitro. The effectiveness was often assessed using two-dimensional (2D) cell culture assays, revealing lower IC50 values compared to three-dimensional (3D) assays, indicating a promising avenue for further drug development in oncology .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Similar derivatives have been evaluated for their ability to inhibit pathogens such as Mycobacterium tuberculosis, demonstrating selective toxicity towards bacteria without significantly affecting human cell viability . This selectivity is crucial for developing new antibiotics that minimize side effects.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring can enhance inhibitory activity against various enzymes involved in metabolic pathways . Such properties are valuable for designing therapeutic agents targeting metabolic diseases.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant antitumor activity with IC50 values lower than 10 µM in 2D assays | Potential for development as an anticancer drug |
| Study 2 | Evaluated antimicrobial activity against M. tuberculosis with MICs comparable to first-line treatments | Could lead to new treatments for tuberculosis |
| Study 3 | Explored enzyme inhibition with enhanced activity observed upon structural modification | Insights into drug design for metabolic disorders |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential alkylation and coupling reactions. For example, bromination of aniline derivatives using Br₂ in dioxane at 0°C (as described in bromination of 3-methoxy-4-(trifluoromethyl)aniline ). Key steps include:
- Reagent selection : Use syringe pump-controlled addition of bromine to avoid exothermic side reactions.
- Workup : Neutralize with NaOH/Na₂CO₃ and extract with CH₂Cl₂ to isolate intermediates.
- Optimization : Adjust stoichiometry (e.g., 1.0–1.5 eq. of coupling agents like EDC·HCl) and catalysts (e.g., 4-DMAP) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use DMSO-d₆ as a solvent to resolve aromatic proton signals (e.g., δ 7.44 ppm for brominated aniline intermediates) .
- Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 255.09 for benzamide analogs) .
- Chromatography : Purify via column chromatography with gradients of EtOAc/hexane to separate regioisomers .
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- Storage : Keep in a dry, ventilated environment away from heat/light; use inert gas (N₂/Ar) for moisture-sensitive intermediates .
- PPE : Wear nitrile gloves, lab coats, and eye protection during synthesis.
- Waste disposal : Segregate halogenated byproducts (e.g., CH₂Cl₂ extracts) and coordinate with certified waste management services .
Advanced Research Questions
Q. How can structural contradictions in synthesized batches be resolved?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., tert-butyl vs. benzyl orientation) by growing single crystals in DMSO/EtOH mixtures .
- Comparative NMR : Analyze coupling constants (e.g., J = 8–10 Hz for para-substituted aromatics) to distinguish regioisomers .
- HPLC-MS : Use reverse-phase C18 columns to detect trace impurities (e.g., unreacted aniline precursors) .
Q. What strategies are effective for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Flow chemistry : Implement continuous bromination to control exothermic reactions and improve reproducibility .
- Catalyst recycling : Recover Pd/C or Ni catalysts via filtration to reduce costs in cross-coupling steps.
- Process analytics : Use in-line FTIR to monitor reaction progress and adjust reagent addition rates dynamically .
Q. How can this compound serve as a building block for complex molecules?
- Methodological Answer :
- Functionalization : Introduce azide or alkyne groups via SNAr reactions for click chemistry applications .
- Peptide coupling : Activate the aniline group with DCC/DMAP to generate amide-linked pharmacophores .
- Metal coordination : Explore tert-butyl-benzyl motifs as ligands in transition-metal catalysts (e.g., Ru or Ir complexes) .
Q. What mechanistic insights are needed to explain unexpected byproducts during synthesis?
- Methodological Answer :
- Isotopic labeling : Use D₂O quenching to trace protonation pathways in bromination or alkylation steps .
- DFT calculations : Model transition states to predict regioselectivity in aromatic substitutions (e.g., para vs. meta addition) .
- Kinetic studies : Perform variable-temperature NMR to identify rate-limiting steps in coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
